![molecular formula C9H15NO2 B13010132 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Aminobicyclo[221]heptan-7-yl}acetic acid is a bicyclic amino acid derivative characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of novel materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an agonist or antagonist, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds lack the amino group but have similar structural features.
Uniqueness
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is unique due to the presence of both the bicyclic structure and the amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-(2-amino-7-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-3-5-1-2-6(8)7(5)4-9(11)12/h5-8H,1-4,10H2,(H,11,12) |
InChI-Schlüssel |
WYGVKCMTVYWSCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C2CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


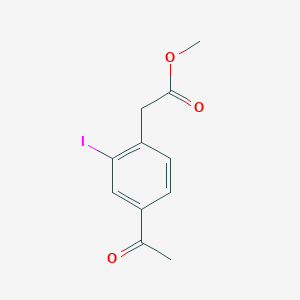
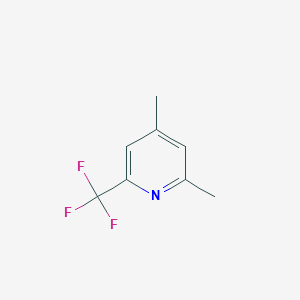

![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
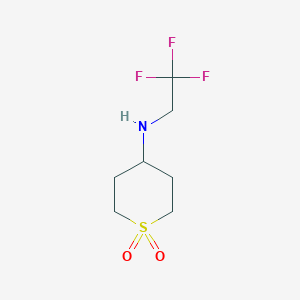
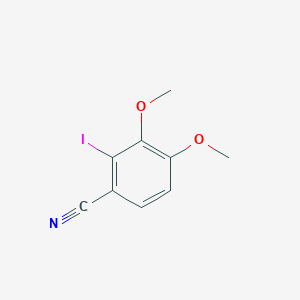


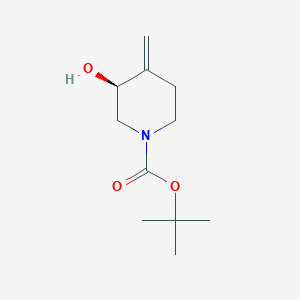
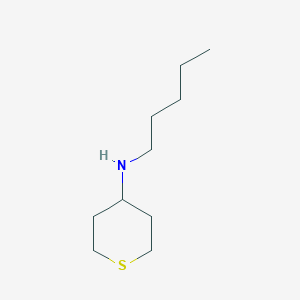
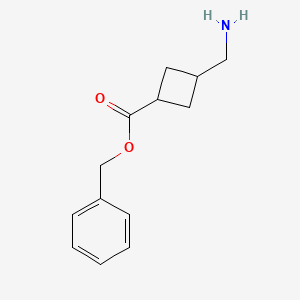
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
